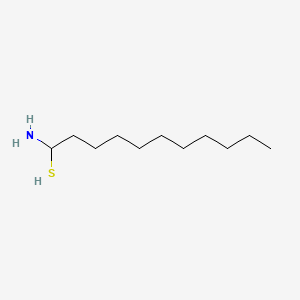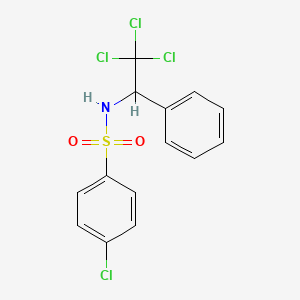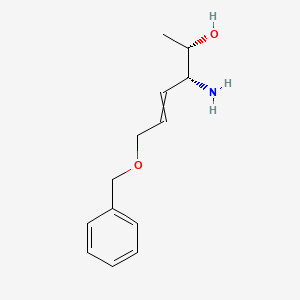![molecular formula C11H18N2O4 B14238664 [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate CAS No. 449165-34-8](/img/structure/B14238664.png)
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is a chemical compound with a complex structure that includes cyanoethyl and diacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate typically involves organic synthesis techniques. One common method involves the reaction of 2-cyanoethylamine with ethylene glycol diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the diacetate groups can participate in esterification reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): This compound is used in lipid nanoparticles for mRNA vaccine delivery.
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate: Used in organic synthesis and as a protective group in peptide synthesis.
Uniqueness
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is unique due to its combination of cyano and diacetate groups, which provide distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
449165-34-8 |
|---|---|
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl(2-cyanoethyl)amino]ethyl acetate |
InChI |
InChI=1S/C11H18N2O4/c1-10(14)16-8-6-13(5-3-4-12)7-9-17-11(2)15/h3,5-9H2,1-2H3 |
InChI Key |
KGBRUKNHORUXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCC#N)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


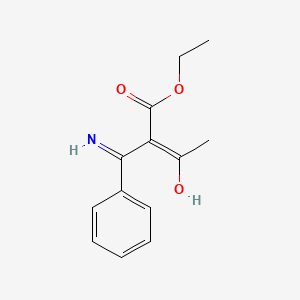
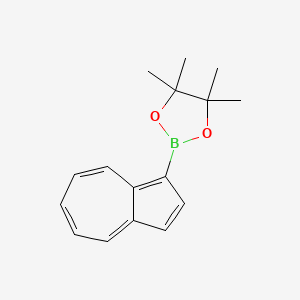
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
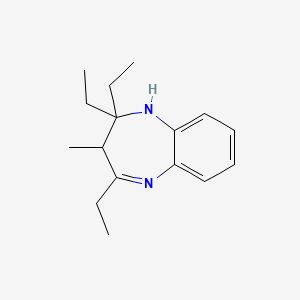
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
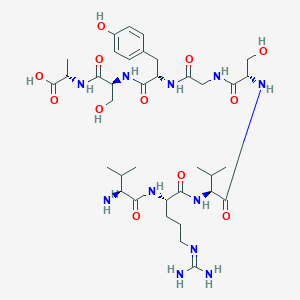
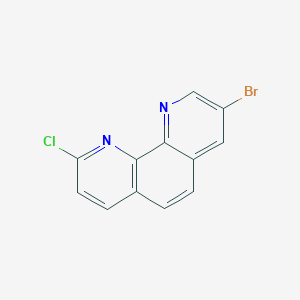
![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)

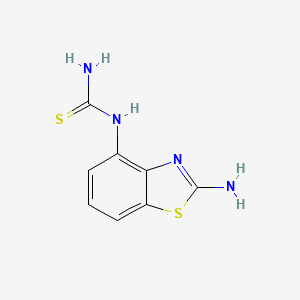
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
